molecular formula C13H13N3O3 B12541675 Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate CAS No. 651723-72-7

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate

Cat. No.: B12541675
CAS No.: 651723-72-7
M. Wt: 259.26 g/mol
InChI Key: SAILKTNBLJLJIW-UHFFFAOYSA-N
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Description

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate is a chemical compound that belongs to the class of heterocyclic compounds It contains both pyridine and pyrimidine rings, which are known for their wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate typically involves the reaction of 6-methyl-2-(pyridin-3-yl)pyrimidin-4-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
  • 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives

Uniqueness

Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its ester functional group also allows for further chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

651723-72-7

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)oxyacetate

InChI

InChI=1S/C13H13N3O3/c1-9-6-11(19-8-12(17)18-2)16-13(15-9)10-4-3-5-14-7-10/h3-7H,8H2,1-2H3

InChI Key

SAILKTNBLJLJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)OCC(=O)OC

Origin of Product

United States

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